molecular formula C9H6N2O3S B10867847 (2E)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

(2E)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

Cat. No.: B10867847
M. Wt: 222.22 g/mol
InChI Key: XTMMSYKGENOFSG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an acrylic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, such as the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through the Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)acrylic acid: Shares the thiophene and acrylic acid moieties but lacks the oxadiazole ring.

    2-Cyano-3-(2-thienyl)acrylic acid: Contains a cyano group instead of the oxadiazole ring.

Uniqueness

3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

(E)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H6N2O3S/c12-8(13)4-3-7-10-11-9(14-7)6-2-1-5-15-6/h1-5H,(H,12,13)/b4-3+

InChI Key

XTMMSYKGENOFSG-ONEGZZNKSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NN=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.